molecular formula C11H9N3 B8816794 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-22-9

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B8816794
CAS RN: 35359-22-9
M. Wt: 183.21 g/mol
InChI Key: VYRUZHMGBQXYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-[1,2,4]triazolo[4,3-a]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

35359-22-9

Product Name

1-Methyl-[1,2,4]triazolo[4,3-a]quinoline

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

1-methyl-[1,2,4]triazolo[4,3-a]quinoline

InChI

InChI=1S/C11H9N3/c1-8-12-13-11-7-6-9-4-2-3-5-10(9)14(8)11/h2-7H,1H3

InChI Key

VYRUZHMGBQXYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3C=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Hydrazinoquinoline (5.0 grams) was placed in a 250-milliliter three-necked flask equipped with a mechanical stirrer and a reflux condenser. To this flask was added 100 milliliters of acetic acid. The reaction mixture was refluxed for twelve hours, then allowed to cool; acetic acid was removed by evaporation. The solid which remained consisted of pure 1-methyl-s-triazolo(4,3-a)quinoline. The product was recrystallized from ethanol, m.p., 166°-7°C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2-hydrazinoquinoline (15.9 grams; 0.1 mole) in 70 milliliters xylene was added 13.0 grams (0.11 mole) methyl orthoacetate (13.0 grams; 0.11 mole). The stirred solution was refluxed for four hours, during which the methanol that distilled from the reaction was collected. The reaction mixture was cooled overnight, and filtered to separate the desired 1-methyl-s-triazolo(4,3-a)quinoline product. It was recrystallized from 1-butanol, yield, 9.0 grams, m.p., 166°-7°C.
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
methyl orthoacetate
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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